Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate
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Overview
Description
Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate is an organic compound with the molecular formula C14H18O3S. It is a derivative of valeric acid and contains a phenyl group substituted with a methylthio group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate typically involves the esterification of 5-[2-(Methylthio)phenyl]-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the valerate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism by which Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methylthio group and the ester functionality play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: Another compound with a methylthio group and ester functionality.
5-[2-(Methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one: Contains a similar methylthio group and phenyl ring but with different core structure.
Uniqueness
Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate is unique due to its valerate ester moiety combined with a methylthio-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 5-(2-methylsulfanylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-3-17-14(16)10-6-8-12(15)11-7-4-5-9-13(11)18-2/h4-5,7,9H,3,6,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODVDIRRJYXZKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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